molecular formula C20H46NO6P B12752250 Di(octyl) diethanolamine phosphate CAS No. 59707-21-0

Di(octyl) diethanolamine phosphate

Cat. No.: B12752250
CAS No.: 59707-21-0
M. Wt: 427.6 g/mol
InChI Key: XLSRZXPMHKCBMU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems. According to IUPAC conventions, its name is dioctyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol , reflecting its dual-component structure. The compound is registered under CAS number 59707-21-0 and EC number 261-870-7 , with additional identifiers including DSSTox Substance ID DTXSID4069349 and Wikidata entry Q81996207 .

Property Value
Molecular Formula $$ \text{C}{20}\text{H}{46}\text{NO}_{6}\text{P} $$
Molecular Weight 427.6 g/mol
SMILES Notation CCCCCCCCOP(=O)(O)OCCCCCCCC.C(CO)NCCO
InChI Key XLSRZXPMHKCBMU-UHFFFAOYSA-N

Synonyms for the compound include This compound and phosphoric acid, dioctyl ester, compd. with 2,2'-iminobis[ethanol] (1:1), as noted in regulatory databases. The structural duality arises from the coordination of dioctyl phosphate (CID 76563) with diethanolamine (DEA), the latter being a secondary amine with hydroxyl groups.

Historical Context and Discovery

The historical trajectory of this compound remains poorly documented in public scientific literature. Its first appearance in PubChem dates to April 29, 2006, suggesting its formal registration in chemical databases occurred in the early 21st century. The compound likely emerged from industrial research into phosphate ester surfactants and dispersants, as evidenced by patent literature describing analogous phosphate-diethanolamine adducts. For instance, WO2003072632A1 details the synthesis of phosphate ester dispersants via reactions between polyphosphoric acids and diethanolamine, a methodology potentially applicable to this compound. Despite its niche applications, no seminal publication or discovery milestone is widely attributed to this specific compound.

Structural Characteristics and Molecular Configuration

The molecular architecture of this compound comprises two distinct moieties:

  • Dioctyl phosphate : A diester of phosphoric acid with two octyl chains ($$ \text{C}8\text{H}{17} $$) bonded to the phosphate group.
  • Diethanolamine : A secondary amine featuring two ethanol groups ($$ \text{HN(CH}2\text{CH}2\text{OH)}_2 $$).

The compound adopts a 1:1 stoichiometric ratio, with the phosphate moiety acting as an acidic component neutralized by the basic diethanolamine. Key structural features include:

  • Phosphate Core : The central phosphorus atom is tetrahedrally coordinated to three oxygen atoms and one hydroxyl group, forming the dioctyl hydrogen phosphate anion.
  • Diethanolamine Cation : The protonated amine group of diethanolamine interacts ionically with the phosphate anion, stabilizing the complex.

X-ray crystallography data are unavailable due to the compound’s conformational flexibility, as noted in PubChem’s 3D structure disclaimer. Computational models, however, suggest intramolecular hydrogen bonding between the phosphate’s hydroxyl group and diethanolamine’s ethanol groups, enhancing stability.

The synthesis pathway likely involves the direct reaction of dioctyl phosphate with diethanolamine under controlled conditions, though procedural specifics are absent from public records. Analogous methods in patent literature describe acid-base reactions between phosphate esters and amines to yield stabilized dispersants. For example, Example 1 of WO2003072632A1 outlines the preparation of a diethanolamine salt of a phosphate ester, yielding a soft solid product under ambient cooling—a process potentially mirroring this compound’s synthesis.

Properties

CAS No.

59707-21-0

Molecular Formula

C20H46NO6P

Molecular Weight

427.6 g/mol

IUPAC Name

dioctyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C16H35O4P.C4H11NO2/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;6-3-1-5-2-4-7/h3-16H2,1-2H3,(H,17,18);5-7H,1-4H2

InChI Key

XLSRZXPMHKCBMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Esterification Method

The most direct and commonly reported method for preparing this compound is through the esterification reaction between dioctyl hydrogen phosphate and 2,2'-iminodiethanol (diethanolamine). This method involves the following key steps:

  • Reactants : Dioctyl hydrogen phosphate and diethanolamine in a 1:1 molar ratio.
  • Reaction : Esterification occurs where the hydroxyl groups of diethanolamine react with the phosphate group of dioctyl hydrogen phosphate.
  • Conditions : Controlled temperature and stirring to facilitate the reaction and avoid side reactions.
  • Product : The compound formed is a phosphoric acid dioctyl ester complexed with diethanolamine.
Parameter Details
Reactants ratio 1:1 (dioctyl hydrogen phosphate : diethanolamine)
Reaction type Esterification
Temperature range Typically moderate, around 60-90°C
Reaction time Several hours (varies by protocol)
Product molecular formula C20H46NO6P
Molecular weight 427.56 g/mol

This method is noted for producing a stable compound suitable for applications requiring phosphate esters with amine functionality.

Neutralization Reaction Method

Another preparation approach involves the neutralization of phosphoric acid or phosphorous acid with diethanolamine, which can yield diethanolamine phosphate salts, including this compound when dioctyl phosphate esters are involved.

  • Reactants : Diethanolamine and phosphoric acid or phosphorous acid derivatives.
  • Process : Diethanolamine is added to a reaction vessel and stirred at controlled temperatures (20°C to 90°C). Phosphoric acid is then added dropwise over 1 to 5 hours while maintaining the temperature between 60°C and 90°C.
  • Reaction : Neutralization forms the diethanolamine phosphate salt.
  • Outcome : A solution of diethanolamine phosphate, which can be isolated or used directly.
Step Conditions
Diethanolamine addition Stirred, 20-90°C
Phosphoric acid addition Dropwise over 1-5 hours, 60-90°C
Reaction time 1-5 hours at 60-90°C
Product form Diethanolamine phosphate solution

This method is advantageous for producing flame retardant agents with high purity and minimal toxic byproducts, as demonstrated in flame retardancy applications for cotton fabrics.

Purification and Extraction Techniques

To obtain high-purity this compound, especially when produced as a mixture with other phosphoric esters or nonionic compounds, purification steps are essential.

  • Neutralization with amines : Basic compounds such as diethanolamine or triethanolamine are used to convert phosphoric esters into their salt forms.
  • Solvent extraction : Mixtures are treated with solvents like n-hexane, isopropanol, and water at controlled temperatures (~50°C) to separate nonionic impurities.
  • Phase separation : After stirring and standing, layers separate, allowing removal of impurities and recovery of the phosphoric ester salt in aqueous solution.
  • Analysis : Potentiometric titration and solvent extraction methods are used to quantify monoalkyl phosphate, dialkyl phosphate, and residual alcohol content.
Purification Step Solvents/Conditions Purpose
Neutralization Diethanolamine or triethanolamine Convert esters to salts
Extraction n-Hexane, isopropanol, water at 50°C Remove nonionic compounds
Phase separation Standing at 50°C Separate aqueous and organic layers
Analysis Potentiometric titration Quantify purity and composition

This process ensures high recovery rates (close to 100%) of the desired phosphoric ester salts and effective removal (70-80%) of residual alcohols, enhancing product quality.

Comparative Summary of Preparation Methods

Method Reactants Reaction Type Temperature Range Reaction Time Product Purity Notes
Esterification Dioctyl hydrogen phosphate + diethanolamine Esterification ~60-90°C Several hours High Direct synthesis, stable product
Neutralization Diethanolamine + phosphoric acid Neutralization 20-90°C (amine), 60-90°C (acid addition) 1-5 hours High Produces phosphate salt solutions
Purification & Extraction Phosphoric esters + amines + solvents Neutralization + extraction ~50°C 30-60 min stirring + standing Very high Removes impurities, improves purity

Research Findings and Notes

  • The esterification method is widely used for synthesizing this compound due to its straightforward approach and reliable product formation.
  • Neutralization reactions provide a flexible route to produce diethanolamine phosphate salts with controlled stoichiometry and are scalable for industrial applications.
  • Purification by solvent extraction is critical when the reaction mixture contains unreacted alcohols or nonionic compounds, ensuring the final product meets high purity standards required for specialty applications.
  • The reaction conditions, especially temperature and addition rate of phosphoric acid, significantly influence the yield and quality of the product.
  • The molar ratio of reactants can vary, but a 1:1 ratio is typical for esterification, while neutralization reactions may use a broader range depending on desired product characteristics.

Chemical Reactions Analysis

Types of Reactions

Di(octyl) diethanolamine phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Di(octyl) diethanolamine phosphate has several scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of Di(octyl) diethanolamine phosphate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate esters with diethanolamine salts or alkyl chains are widely used in industrial and cosmetic applications. Below is a comparative analysis of di(octyl) diethanolamine phosphate against structurally or functionally related compounds:

Diethanolamine Cetyl Phosphate (DEA-Cetyl Phosphate)

  • Structure: Combines a cetyl (C₁₆) chain with diethanolamine phosphate (C₄H₁₁NO₂·C₁₆H₃₅O₄P) .
  • Applications : Primarily used in cosmetics as an emulsifier and pH adjuster (e.g., in shampoos and lotions) .
  • Performance: The longer cetyl chain enhances lipid solubility, making it suitable for stabilizing oil-in-water emulsions.
  • Regulatory Status : Subject to stricter regulations in personal care products due to concerns about DEA derivatives forming nitrosamines .

Dialkyl Phosphate Esters (General)

  • Synthesis : Prepared via polyphosphate or ethyl phosphate methods, with chain length controlled for tailored properties .
  • Chain Length Effects :
    • Shorter chains (C₈) : Improve solubility in mineral oil for oil-based fracturing fluids .
    • Longer chains (C₁₂–C₁₆) : Enhance transdermal drug penetration but reduce efficacy in aqueous systems .
  • Comparison: this compound balances solubility and viscosity reduction better than dodecyl or hexadecyl variants in coatings . In contrast, octyl-based phosphate esters are ineffective as transdermal enhancers, where C₁₆ derivatives excel .

Diethyl Hexadecylphosphonate

  • Structure : Phosphonate derivative with a hexadecyl chain (C₁₆H₃₃PO₃C₂H₅₂) .
  • Applications : Used as a penetration enhancer in pharmaceuticals.
  • Performance: Increases indomethacin permeability by 10-fold compared to non-enhanced systems. this compound lacks this functionality due to its shorter chain and phosphate-ester chemistry .

DEA Oleth-3 Phosphate

  • Structure: Ethoxylated oleyl alcohol combined with diethanolamine phosphate .
  • Applications : Surfactant in high-foaming personal care products.
  • Comparison :
    • Ethoxylation improves water solubility, unlike the purely lipophilic di(octyl) variant.
    • Both compounds share regulatory scrutiny under DEA-related cosmetic guidelines .

Research Findings and Trends

  • Synthesis Advancements: The polyphosphate method allows precise control of ester chains, enabling scalable production of this compound with consistent quality .
  • Environmental Impact : Phosphate esters with shorter chains (C₈) are less persistent than perfluorinated compounds (e.g., PFAS) but require monitoring in wastewater due to nutrient pollution risks .
  • Functional Trade-offs : While C₈ chains optimize industrial fluid viscosity, C₁₆ variants dominate in biomedical applications due to enhanced lipid interactions .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diethanolamine phosphate derivatives, and how can they be adapted for di(octyl) diethanolamine phosphate?

  • Methodological Answer : Diethanolamine phosphate synthesis typically involves reacting diethanolamine with phosphoric acid under controlled conditions. For this compound, adjust the molar ratio of octyl groups to diethanolamine during esterification.

  • Procedure : Pre-cool diethanolamine in an ice bath, slowly add orthophosphoric acid (1:1 molar ratio), and heat at 115–120°C for 2 hours. Monitor pH (e.g., pH 4.22 for a 10% aqueous solution) and confirm purity via FT-IR spectroscopy (peaks at 1040–1100 cm⁻¹ for phosphate esters) .
  • Characterization : Use FT-IR to identify functional groups and titrimetric methods to quantify phosphate content.

Q. How can researchers characterize the physicochemical properties of this compound in aqueous systems?

  • Methodological Answer :

  • Solubility : Test solubility in polar (water, isopropanol) and non-polar solvents (p-xylol) to determine amphiphilic behavior .
  • pH Stability : Prepare 10% aqueous solutions and measure pH under varying temperatures (e.g., 25–60°C) to assess hydrolytic stability.
  • Surface Activity : Use tensiometry to measure critical micelle concentration (CMC) and dynamic light scattering (DLS) for micelle size distribution .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer :

  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 210–220 nm) for separation. Use phosphate-specific detectors (e.g., ICP-MS) for trace analysis .
  • Spectroscopy : FT-IR or ³¹P-NMR to confirm structural integrity and detect degradation byproducts .

Advanced Research Questions

Q. How do phosphate limitations influence the aerobic degradation of diethanolamine-based compounds in soil systems?

  • Methodological Answer :

  • Experimental Design : Conduct microcosm studies with soil spiked with this compound. Monitor degradation under aerobic/anaerobic conditions with/without phosphate amendments.
  • Analysis : Use respirometry for CO₂ evolution (aerobic) and GC-MS to track volatile fatty acids (anaerobic). Phosphate-limited systems may show reduced degradation rates, requiring exogenous phosphate supplementation for microbial activity .

Q. What experimental strategies can resolve contradictions in the bioaccumulation potential of diethanolamine derivatives across biological models?

  • Methodological Answer :

  • Comparative Studies : Use isotopic labeling (e.g., ¹⁴C-di(octyl) diethanolamine phosphate) to compare uptake in mammalian hepatocytes vs. aquatic organisms.
  • Metabolomics : Apply LC-MS/MS to profile metabolites (e.g., diethanolamine, phosphate esters) in tissues. Address discrepancies by correlating findings with species-specific metabolic pathways (e.g., hepatic vs. renal clearance) .

Q. How does this compound interact with microbial biofilms in industrial water systems?

  • Methodological Answer :

  • Biofilm Assays : Use a CDC biofilm reactor to grow Pseudomonas aeruginosa biofilms. Treat with sub-inhibitory concentrations of this compound and quantify biofilm biomass via crystal violet staining.
  • Mechanistic Insight : Perform transcriptomic analysis (RNA-seq) to identify genes (e.g., EPS biosynthesis) modulated by the compound .

Q. What are the implications of diethanolamine-phosphate buffer interactions in enzymatic assays?

  • Methodological Answer :

  • Buffer Optimization : Compare diethanolamine (1.8 M, pH 10.1) with alternative buffers (e.g., 2-amino-2-methyl-1-propanol) in alkaline phosphatase assays. Pre-incubate enzymes with buffers to assess inhibition kinetics.
  • Kinetic Analysis : Use Michaelis-Menten plots to evaluate competitive inhibition by contaminants (e.g., monoethanolamine) in diethanolamine buffers .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the environmental persistence of diethanolamine derivatives?

  • Resolution Framework :

  • Variable Conditions : Degradation rates depend on pH, temperature, and microbial consortia. Replicate experiments under standardized OECD guidelines (e.g., OECD 301B for ready biodegradability).
  • Analytical Sensitivity : Cross-validate LC-MS and ³¹P-NMR to detect low-abundance degradation intermediates (e.g., mono-octyl phosphate) that may skew persistence estimates .

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